molecular formula C₁₄H₂₁NO₉ B1141049 [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate CAS No. 34051-43-9

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Cat. No.: B1141049
CAS No.: 34051-43-9
M. Wt: 347.32
Attention: For research use only. Not for human or veterinary use.
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Description

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is a derivative of glucosamine, a naturally occurring amino sugar. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions of the glucopyranose ring, as well as an acetylamino group at the 2 position. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate typically involves the acetylation of glucosamine derivatives. One common method involves the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group at the 2 position allows the compound to participate in glycosylation reactions, which are crucial for the formation of glycoproteins and glycolipids. These glycosylation processes are essential for various cellular functions, including cell signaling and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its role in glycosylation processes make it a valuable tool in research and industrial applications .

Properties

IUPAC Name

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c1-6(16)15-11-13(23-9(4)19)12(22-8(3)18)10(24-14(11)20)5-21-7(2)17/h10-14,20H,5H2,1-4H3,(H,15,16)/t10?,11-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQNDNAQVPCTFV-ZPJPVDRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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